Methocarbamol-d5 beta-D-Glucuronide

Description

The Bedrock of Quantitative Bioanalysis: Stable Isotope Labeled Internal Standards

In the realm of quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is a fundamental practice. scispace.com These standards are essential for correcting variations that can occur during sample processing and analysis, such as fluctuations in instrument response, injection volume, and sample recovery. scispace.comnih.gov Among the different types of internal standards, stable isotope labeled (SIL) versions of the analyte are considered the gold standard. scispace.comnih.gov

The core principle behind using a SIL internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest. acanthusresearch.com This similarity ensures that both the analyte and the internal standard behave in a comparable manner during extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comwaters.com By adding a known quantity of the SIL internal standard to a sample, researchers can accurately quantify the unknown concentration of the analyte by comparing their respective signal responses. waters.com This approach significantly enhances the accuracy, precision, and robustness of bioanalytical methods. acanthusresearch.com

A Key Detoxification Route: Enzymatic Glucuronidation in Xenobiotic Metabolism

The human body possesses a sophisticated system for metabolizing and eliminating foreign compounds, known as xenobiotics, which include drugs, environmental pollutants, and dietary substances. upol.cz This biotransformation process is broadly categorized into Phase I and Phase II reactions. nih.gov Phase II reactions involve the conjugation of xenobiotics or their Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable. nih.govuomustansiriyah.edu.iq

Glucuronidation is the most prominent Phase II metabolic pathway, responsible for the metabolism of a vast array of drugs and other foreign compounds. upol.czjove.com This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver and intestines. nih.govbasicmedicalkey.com UGTs facilitate the transfer of a glucuronic acid moiety from the coenzyme UDP-glucuronic acid (UDPGA) to a substrate, forming a glucuronide conjugate. jove.com This conjugation significantly increases the hydrophilicity of the compound, aiding in its detoxification and elimination from the body, typically via urine or bile. nih.gov

Unraveling the Metabolic Fate of Methocarbamol (B1676395): The Role of Glucuronide Conjugates

Methocarbamol, a centrally acting muscle relaxant, undergoes extensive metabolism in the body. nih.govnih.gov A primary metabolic route for methocarbamol is glucuronidation. nih.govnih.gov Studies have identified methocarbamol glucuronide as a major metabolite in various species, including humans. nih.govnih.gov Research using isolated perfused rat livers has demonstrated the formation of several glucuronide conjugates, including the glucuronide of methocarbamol itself and its desmethylated and hydroxylated metabolites. nih.govdocumentsdelivered.com The formation of these glucuronide conjugates is a critical step in the clearance and detoxification of methocarbamol. xenotech.com

Precision in Research: The Rationale for Deuterated Glucuronide Metabolites

The use of deuterated compounds, where one or more hydrogen atoms are replaced by its stable isotope deuterium (B1214612), offers distinct advantages in drug metabolism and pharmacokinetic research. researchgate.netjuniperpublishers.com This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. acanthusresearch.com

In the context of Methocarbamol-d5 beta-D-Glucuronide, its application as a research tool is multifaceted:

Internal Standard in Bioanalysis: As a stable isotope-labeled version of the methocarbamol glucuronide metabolite, it is an ideal internal standard for the accurate quantification of this metabolite in biological samples using LC-MS/MS. juniperpublishers.comcrimsonpublishers.com The mass difference allows the mass spectrometer to distinguish between the deuterated internal standard and the endogenous metabolite. acanthusresearch.com

Metabolic Pathway Elucidation: The use of deuterated compounds can help in tracing and understanding metabolic pathways. researchgate.netjuniperpublishers.com By administering deuterated methocarbamol, researchers can follow the formation of its deuterated metabolites, providing clear insights into the biotransformation processes without interference from endogenous levels of the metabolites.

Investigating Isotope Effects: The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. nih.gov Studying the metabolism of deuterated compounds can provide valuable information about the rate-limiting steps in metabolic pathways. nih.gov

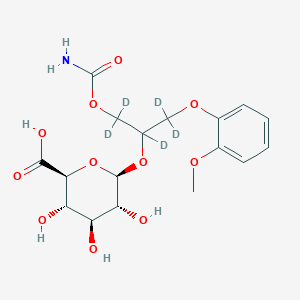

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO11 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1/i6D2,7D2,8D |

InChI Key |

AWABFKBRFKCYRC-IYYDSSOYSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization Research for Deuterated Glucuronide Standards

Research into Stereoselective Chemical Synthesis Approaches for Beta-D-Glucuronides

The stereoselective synthesis of β-D-glucuronides is a significant challenge for synthetic chemists. researchgate.net The desired β-anomer is crucial for biological relevance, as it is the form produced by UDP-glucuronosyltransferases (UGTs) in vivo.

Several methods have been developed to achieve this stereoselectivity. The Koenigs-Knorr method has historically been prominent, involving the reaction of a peracetylated glycosyl halide with an alcohol in the presence of silver or mercury salts. researchgate.net However, the use of these toxic and expensive promoters has led to the exploration of more environmentally friendly and cost-effective alternatives, such as lithium carbonate (LiCO3), which has shown good yields and can be easily separated from the reaction mixture. researchgate.net

Another powerful approach involves the use of glycosyl donors with a participating group at the C-2 position, such as an acetyl or isobutyryl group. nih.gov This neighboring group participation effectively shields the α-face of the anomeric center, leading to the exclusive formation of the β-glycosidic bond. nih.gov For instance, the use of a tri-isobutyrate-protected glucuronyl imidate donor in the presence of a Lewis acid catalyst like BF3/Et2O has been shown to produce β-glucuronides with complete stereoselectivity. nih.gov

Enzymatic synthesis offers a highly stereoselective and scalable alternative to chemical methods. nih.gov Engineered enzymes, such as a glycosynthase derived from E. coli β-glucuronidase, can catalyze the glucuronidation of a wide range of alcohols under mild conditions, yielding exclusively the β-anomer. nih.gov This biocatalytic approach avoids the need for protecting groups and harsh reaction conditions often associated with chemical synthesis.

More recent strategies have also explored the use of trichloroacetimidate (B1259523) glycosyl donors, activated by trimethylsilyl (B98337) triflate (TMSOTf), for the synthesis of β-D-glucuronides, although yields can be modest depending on the acceptor molecule. acs.org An improved, albeit longer, synthetic route involving the selective deprotection of the anomeric acetyl group and conversion to an α-trichloroacetimidate donor has been shown to significantly improve yields for certain methoxyphenyl β-D-glucuronides. acs.org

Strategies for Stable Isotope (d5) Incorporation into Complex Organic Molecules and Metabolites

The introduction of stable isotopes, such as deuterium (B1214612) (d5), into complex organic molecules like Methocarbamol-d5 beta-D-Glucuronide is a key step in producing internal standards for mass spectrometry-based analysis. symeres.com Deuterium labeling can enhance the pharmacokinetic properties of a drug, often leading to reduced clearance rates and longer half-lives. symeres.com The two primary methods for incorporating stable isotopes are hydrogen/deuterium exchange and the use of deuterated building blocks in a multi-step synthesis. symeres.com

Investigation of Hydrogen/Deuterium Exchange Methodologies for Labeling Glucuronides

Hydrogen/deuterium (H/D) exchange is a powerful technique for introducing deuterium into a molecule and for structural elucidation. nih.govnih.gov In the context of glucuronides, online H/D exchange coupled with liquid chromatography-mass spectrometry (LC/MS) has been successfully employed. nih.gov This method involves using a deuterated mobile phase, such as D2O, which allows for the exchange of labile protons in the analyte with deuterium atoms. nih.govnih.gov

The number of exchanged protons provides valuable structural information. For example, a glucuronidated metabolite will show a specific mass shift corresponding to the number of exchangeable hydrogens in the glucuronic acid moiety, helping to confirm its identity. nih.gov This technique is particularly useful for distinguishing between different types of metabolites, such as N- or S-oxides and hydroxylated species. nih.gov The H/D exchange process is influenced by factors such as solvent accessibility, hydrogen bonding, pH, and temperature, all of which can be experimentally controlled. youtube.com

Utilization of Deuterated Building Blocks in Multi-Step Glucuronide Synthesis

A more controlled and specific method for deuterium incorporation is the use of deuterated building blocks in a multi-step synthetic sequence. symeres.comenamine.net This approach allows for the precise placement of deuterium atoms within the molecule, which is often crucial for mechanistic studies and to avoid kinetic isotope effects that might alter the metabolic profile. symeres.comenamine.net

The synthesis of complex deuterated molecules often involves the iterative coupling of smaller, pre-labeled building blocks. nih.govnih.gov For example, a deuterated version of the aglycone (in this case, Methocarbamol-d5) can be synthesized first and then coupled with a suitable glucuronic acid donor to form the final deuterated glucuronide. This strategy provides unambiguous labeling and is essential when specific positions need to be deuterated to block metabolic pathways or for other research purposes. enamine.net The development of air- and chromatographically stable boronate building blocks, such as MIDA boronates, has further expanded the possibilities for multi-step synthesis of complex, isotopically labeled molecules. nih.gov

Research on Purity Assessment and Isotopic Abundance Determination of Synthesized this compound

Ensuring the chemical and isotopic purity of synthesized this compound is paramount for its use as an analytical standard. mdpi.com Various analytical techniques are employed to achieve this.

Purity Assessment: High-performance liquid chromatography (HPLC) is a fundamental tool for assessing chemical purity. By comparing the retention time of the synthesized compound to a non-labeled reference standard of Methocarbamol (B1676395) β-D-Glucuronide, the identity can be confirmed. The peak area in the chromatogram provides a quantitative measure of the purity, with the absence of significant impurity peaks indicating a high degree of chemical purity.

Isotopic Abundance Determination: Mass spectrometry (MS) is the primary method for determining isotopic abundance. By analyzing the mass spectrum of the synthesized deuterated compound, the distribution of isotopic masses can be observed. The relative intensities of the peaks corresponding to the unlabeled (d0) and variously deuterated (d1, d2, d3, d4, d5) forms of the molecule are used to calculate the isotopic purity and the average number of deuterium atoms per molecule. For a d5-labeled standard, a high abundance of the d5 isotopologue is expected.

Compound-specific stable isotope analysis (CSIA) using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can also be employed for highly precise measurements of isotopic ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in specific compounds within a complex mixture. mdpi.com

Spectroscopic and Chromatographic Research for Structural Elucidation and Isomeric Purity Confirmation

A combination of spectroscopic and chromatographic techniques is essential for the complete structural elucidation and confirmation of the isomeric purity of this compound.

Chromatographic Methods: As mentioned, HPLC is crucial for separating the synthesized compound from any starting materials, byproducts, or isomers. The use of chiral chromatography columns can be employed to separate the α and β anomers of the glucuronide, thus confirming the stereochemical purity of the desired β-isomer.

Spectroscopic Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint for structural confirmation. The fragmentation of the glucuronide will typically show a loss of the glucuronic acid moiety (176 Da for the unlabeled portion), providing further evidence of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural analysis. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the connectivity of the atoms and the stereochemistry of the molecule. The anomeric proton (H-1 of the glucuronic acid moiety) in a β-glucuronide typically appears as a doublet with a large coupling constant (around 7-8 Hz), which is a key indicator of the β-configuration. 2D NMR techniques, such as COSY and HMQC, can be used to further elucidate the complete structure and confirm the position of the glucuronide conjugation.

The following table summarizes the key analytical techniques and their roles in the characterization of this compound:

| Analytical Technique | Purpose | Key Information Provided |

| HPLC | Purity assessment, isomeric separation | Retention time, peak purity, separation of α and β anomers |

| HRMS | Molecular formula confirmation | Accurate mass measurement |

| MS/MS | Structural confirmation | Fragmentation pattern |

| ¹H NMR | Structural and stereochemical elucidation | Chemical shifts, coupling constants (especially of the anomeric proton) |

| ¹³C NMR | Structural elucidation | Chemical shifts of carbon atoms |

| 2D NMR (COSY, HMQC) | Detailed structural confirmation | Correlation between protons and carbons |

Advanced Analytical Research Methodologies for Methocarbamol D5 Beta D Glucuronide in Bioanalysis

Development and Validation Research of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust quantitative LC-MS/MS methods are fundamental for the accurate measurement of Methocarbamol-d5 beta-D-Glucuronide in biological samples. nih.goveuropa.eu These methods are designed to be highly selective and sensitive, enabling the detection and quantification of the analyte even at low concentrations. researchgate.net The validation process ensures the reliability of the method by assessing parameters such as linearity, accuracy, precision, and stability. nih.goveuropa.eumdpi.com

A typical LC-MS/MS method involves the separation of the analyte from other matrix components via liquid chromatography, followed by detection using tandem mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard like this compound is a cornerstone of this approach, as it closely mimics the behavior of the unlabeled analyte, thereby compensating for potential variations during the analytical process. nih.govnih.gov

Optimization of Chromatographic Separation Parameters for Glucuronide Conjugates and Isotopologues

The successful separation of glucuronide conjugates and their isotopologues is a critical step in LC-MS/MS analysis. Due to their hydrophilic nature, glucuronides can be challenging to retain and separate from endogenous matrix components using traditional reversed-phase liquid chromatography (RPLC). researchgate.netscispace.com Research has explored various chromatographic modes to achieve optimal separation.

Reversed-Phase Liquid Chromatography (RPLC): While widely used, RPLC may require careful optimization of mobile phase composition, pH, and gradient elution to achieve adequate retention and separation of polar glucuronides. scispace.comsonar.ch

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for the retention of highly polar compounds like glucuronides. In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of organic solvent, leading to increased retention of polar analytes. scispace.comsonar.ch

Stationary Phases: The choice of stationary phase chemistry is crucial. Different phases, such as C18, pentafluorophenyl (PFP), and others, offer varying selectivities for glucuronide conjugates and their isomers. sonar.chmdpi.comnih.gov For instance, PFP columns have demonstrated excellent separation for a wide range of chemical classes. nih.gov

The separation of isotopologues, such as this compound and its unlabeled counterpart, is also a consideration. While they are chemically similar, a slight difference in retention time due to the deuterium (B1214612) isotope effect can sometimes be observed. nih.govresearchgate.net This necessitates careful chromatographic optimization to ensure co-elution or a consistent, reproducible separation.

Mass Spectrometric Detection Strategies: Precursor Ion, Product Ion, and Neutral Loss Scanning Research

Tandem mass spectrometry offers several scan modes that can be strategically employed for the detection and characterization of glucuronide conjugates. waters.com

Product Ion Scanning: In this mode, a specific precursor ion (the parent molecule) is selected and fragmented, and all resulting product ions are detected. This is useful for obtaining structural information about the analyte. shimadzu.comenovatia.com

Precursor Ion Scanning: This technique involves scanning a range of precursor ions that all fragment to produce a specific, common product ion. For glucuronides, this can be used to identify all compounds that produce a characteristic fragment ion of the glucuronic acid moiety. waters.comshimadzu.com

Neutral Loss Scanning: This scan mode is particularly powerful for identifying classes of compounds that lose a specific neutral fragment upon collision-induced dissociation. Glucuronides are known to exhibit a characteristic neutral loss of 176.0321 Da, corresponding to the glucuronic acid moiety (C₆H₈O₆). nih.govnih.gov By scanning for this specific loss, researchers can selectively detect glucuronide conjugates within a complex mixture. waters.comnih.gov

These scan modes can be used in combination to provide comprehensive information for both qualitative and quantitative analysis. waters.com For instance, a neutral loss scan can first identify potential glucuronides, followed by a product ion scan to confirm their structure.

| Scan Mode | Description | Application for Glucuronides |

|---|---|---|

| Product Ion Scan | Selects a precursor ion and detects all its fragment ions. shimadzu.comenovatia.com | Structural elucidation of a specific glucuronide conjugate. |

| Precursor Ion Scan | Scans for all precursor ions that produce a specific product ion. waters.comshimadzu.com | Identifies all compounds that fragment to a characteristic ion of the glucuronic acid moiety. |

| Neutral Loss Scan | Scans for all precursor ions that lose a specific neutral fragment. waters.comshimadzu.com | Selectively detects compounds that lose the glucuronic acid moiety (176.0321 Da). nih.govnih.gov |

Research on Ionization Efficiency and Matrix Effect Compensation using Stable Isotope Labeled Internal Standards

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, but it is susceptible to matrix effects. waters.com Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, which can significantly impact the accuracy and precision of quantitative bioanalysis. nih.govnih.gov

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective way to compensate for matrix effects. nih.govresearchgate.netwaters.com The SIL internal standard has nearly identical physicochemical properties to the analyte and will therefore experience similar extraction recovery and ionization suppression or enhancement. nih.govwaters.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized. researchgate.net

However, it is crucial to recognize that even SIL internal standards may not perfectly compensate for matrix effects in all situations. researchgate.netwaters.com Factors such as chromatographic separation of the analyte and its SIL internal standard due to isotopic effects can lead to differential ion suppression. researchgate.net Therefore, a thorough evaluation of matrix effects is a critical component of method validation. nih.govnih.gov

Application of High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification Research with Deuterated Standards

High-resolution mass spectrometry (HRMS) has become an invaluable tool for metabolite identification due to its high mass accuracy and sensitivity. pharmaron.comsci-hub.se HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide precise mass measurements, which allow for the determination of the elemental composition of metabolites. nih.govpharmaron.com

In the context of this compound, HRMS can be used to:

Confirm the identity of the deuterated standard and its unlabeled counterpart with high confidence.

Identify unknown metabolites of methocarbamol (B1676395) by comparing the mass spectra of samples from dosed subjects with control samples. nih.gov The presence of the deuterium label in metabolites derived from the deuterated parent drug can aid in their identification.

Elucidate fragmentation pathways by analyzing the high-resolution product ion spectra, which provides detailed structural information. pharmaron.com

The use of deuterated standards in conjunction with HRMS significantly enhances the confidence in metabolite identification by providing a clear link between the administered drug and its metabolic products. researchgate.net

Research on Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is essential to remove interfering substances from complex biological matrices like plasma and urine, thereby improving the robustness and reliability of the LC-MS/MS analysis. scispace.comnih.gov The choice of technique depends on the analyte's properties, the matrix, and the desired level of cleanliness.

Commonly researched and applied techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. nih.govmdpi.com While effective for removing the bulk of proteins, it may not remove other interfering substances like phospholipids.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT but is more labor-intensive. researchgate.net

Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. scispace.comnih.govnih.gov SPE can be automated for high-throughput analysis and offers significant advantages in terms of extract cleanliness and reduction of matrix effects. scispace.comnih.gov

For glucuronide analysis, specific considerations include the potential for hydrolysis of the conjugate during sample processing. scispace.com Therefore, sample collection and storage conditions, as well as the pH of extraction solvents, must be carefully controlled.

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation (PPT) | Simple, fast, inexpensive. nih.govmdpi.com | Less clean extract, potential for significant matrix effects. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery for certain analytes. researchgate.net | More labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction (SPE) | High selectivity, very clean extracts, reduces matrix effects, can be automated. scispace.comnih.govnih.gov | More expensive, method development can be more complex. |

Methodological Research for Ensuring Robustness and Reliability in Bioanalytical Studies

Ensuring the robustness and reliability of bioanalytical methods is paramount for generating high-quality data in pharmacokinetic and toxicokinetic studies. europa.euscispace.comnih.gov This is achieved through rigorous method validation and the implementation of quality control measures throughout the study.

Key aspects of methodological research for ensuring robustness and reliability include:

Comprehensive Method Validation: Following established guidelines from regulatory agencies (e.g., FDA, EMA) is crucial. europa.eufda.gov This includes a thorough assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte and internal standard under various conditions. nih.goveuropa.eu

Use of High-Quality Reference Standards: The purity and identity of the reference standards for both the analyte and the internal standard must be well-characterized. europa.eu

Stability Studies: The stability of this compound and its unlabeled counterpart must be evaluated in the biological matrix under conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Incurred Sample Reanalysis (ISR): This involves reanalyzing a subset of study samples at a later date to confirm the reproducibility of the original results and ensure the method is reliable for real-world samples.

By adhering to these principles, researchers can develop and apply bioanalytical methods that are robust, reliable, and capable of producing accurate and reproducible data for the quantification of this compound.

In Vitro and Preclinical Mechanistic Metabolism Research Involving Methocarbamol D5 Beta D Glucuronide

Research on UDP-Glucuronosyltransferase (UGT) Isoform-Specific Glucuronidation Studies

The formation of methocarbamol (B1676395) glucuronide is catalyzed by specific UGT isoforms. Identifying these isoforms is crucial for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in metabolism. The UGT1 and UGT2 families are almost exclusively responsible for the glucuronidation of drugs. Key isoforms often implicated in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. nih.gov While specific studies on methocarbamol are limited, research on similar phenolic compounds, such as propofol, has identified UGT1A9 as the primary enzyme for its glucuronidation, with contributions from other isoforms like UGT1A6, UGT1A7, UGT1A8, and UGT1A10 in various tissues. nih.gov

Enzyme kinetic studies are performed to determine parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of an enzyme for a substrate and the maximum rate of the reaction, respectively. wits.ac.za For UGT-mediated reactions, kinetic analyses are often conducted using human liver microsomes (HLMs) or recombinant human UGTs. nih.govnih.gov

In vitro assays are essential for determining if a drug can inhibit or induce UGT enzymes, which is a key part of assessing DDI risk as recommended by regulatory authorities. evotec.com UGT inhibition assays typically measure the formation of a specific metabolite from a known UGT probe substrate in the presence of various concentrations of the test compound (e.g., methocarbamol). evotec.comsolvobiotech.com A significant decrease in metabolite formation indicates inhibition, from which an IC₅₀ value (the concentration causing 50% inhibition) can be calculated. evotec.comsolvobiotech.com

Studies have shown that drugs that are pure UGT inhibitors or dual substrate-inhibitors are significantly associated with a high concern for drug-induced liver injury (DILI). nih.gov While one study investigated the inhibitory effect of methocarbamol on yeast sucrase, demonstrating non-competitive inhibition, specific data on its potential to inhibit or induce major human UGT isoforms is not detailed in the provided search results. researchgate.net UGT induction is typically studied in cell-based models like primary human hepatocytes, where increases in UGT activity are measured after exposure to the test compound. nih.gov

Research on Beta-Glucuronidase Activity and its Impact on Glucuronide Metabolite Profiles in Biological Systems

The hydrolytic activity of β-glucuronidase is routinely assessed using various in vitro methods, often required for sample preparation in toxicology and clinical chemistry to measure the total concentration of a drug. oup.comnih.gov These assays typically involve incubating a biological sample (like urine) with a β-glucuronidase enzyme preparation and then measuring the released aglycone (the de-conjugated drug). oup.com Common methodologies include:

Interactive Table: Methodologies for Beta-Glucuronidase Activity Assessment| Methodology | Substrate Example | Detection Method | Key Features |

|---|---|---|---|

| Chromogenic Assay | p-Nitrophenyl β-D-glucuronide | Spectrophotometry | Measures the absorbance of the colored product (p-nitrophenol). sigmaaldrich.com |

| Chromogenic Assay | Phenolphthalein glucuronic acid | Spectrophotometry | Measures the color change upon release of phenolphthalein. |

| Fluorometric Assay | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Fluorometry | Highly sensitive method detecting the fluorescent product 4-methylumbelliferone. sigmaaldrich.com |

| LC-MS/MS | Drug-Glucuronide Conjugate | Mass Spectrometry | Directly measures the decrease of the glucuronide substrate and/or the increase of the free drug product; highly specific and quantitative. oup.com |

The efficiency of hydrolysis is calculated by quantifying the amount of free drug released relative to the initial amount of the glucuronide conjugate. oup.com

The efficiency of β-glucuronidase-mediated hydrolysis can be significantly affected by numerous factors, which is a critical consideration for analytical testing and understanding in vivo metabolism. nih.gov

Interactive Table: Factors Influencing Beta-Glucuronidase Activity| Factor | Description of Influence |

|---|---|

| pH | Each enzyme source has an optimal pH for activity. For example, the optimal pH for E. coli β-glucuronidase is 6.0-7.0, while for bovine liver it is 4.4. sigmaaldrich.com Deviations from the optimal pH can significantly reduce enzyme performance. nih.gov |

| Temperature | Enzyme activity is temperature-dependent, with manufacturers providing optimal temperatures for hydrolysis (e.g., 46°C to 68°C depending on the enzyme). oup.com |

| Enzyme Source | Enzymes from different sources (e.g., recombinant, E. coli, bovine liver, mollusks) exhibit different substrate specificities, pH optima, and resistance to inhibitors. sigmaaldrich.comnih.gov For example, E. coli derived enzyme is essentially free of sulfatase activity, unlike preparations from mollusks. sigmaaldrich.com |

| Enzyme Concentration | The rate of hydrolysis is dependent on the concentration of the enzyme. Higher concentrations can lead to faster cleavage, but excessive amounts can sometimes interfere with certain assay formats. oup.comscirp.org |

| Inhibitors | Biological samples like urine can contain endogenous inhibitors that compromise enzyme activity. nih.gov D-glucuronic acid is a known inhibitor of β-glucuronidase. sigmaaldrich.com |

| Substrate Specificity | The activity of a given β-glucuronidase can vary significantly depending on the specific drug-glucuronide substrate being hydrolyzed. nih.gov |

Research on the Metabolic Stability of Glucuronide Conjugates in In Vitro Systems

Metabolic stability assays are crucial in drug discovery to predict a compound's fate in the body, often by measuring its rate of disappearance when incubated with a metabolically active system. researchgate.netnuvisan.com These studies typically use in vitro models like liver microsomes or hepatocytes to determine parameters such as metabolic half-life (t½) and intrinsic clearance (Clᵢₙₜ). researchgate.netspringernature.comthermofisher.com

While most metabolic stability assays focus on the depletion of the parent drug, the stability of its metabolites, such as glucuronide conjugates, is also important. researchgate.net The stability of a glucuronide conjugate like Methocarbamol-d5 beta-D-Glucuronide in these systems depends on the activity of hydrolytic enzymes present, primarily β-glucuronidase. nih.gov In standard microsomal or hepatocyte incubations, the stability of a glucuronide would be assessed by monitoring its concentration over time. A decrease in concentration would indicate hydrolysis back to the parent compound. Such studies are essential for understanding enterohepatic recirculation, where a glucuronide excreted in bile is hydrolyzed in the gut, allowing the parent drug to be reabsorbed. nih.gov Specific data on the metabolic stability of methocarbamol glucuronide itself in these systems was not available in the provided search results, but the methodologies are well-established for such investigations. researchgate.netspringernature.comthermofisher.com

Comparative Research on Species Differences in Glucuronidation Pathways of Methocarbamol and its Metabolites (e.g., rat, dog, mouse, equine studies)

Preclinical research has established that methocarbamol metabolism occurs primarily in the liver through two main initial pathways: O-dealkylation and hydroxylation, followed by Phase II conjugation reactions. nih.govwikipedia.org Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway for both the parent drug and its Phase I metabolites, facilitating their excretion. capes.gov.brnih.govhres.ca The use of stable isotope-labeled standards, such as this compound, is fundamental to accurately compare the extent and nature of these pathways across different preclinical species.

Studies have revealed notable species-specific differences in how methocarbamol is metabolized and eliminated.

Rat: In rats, methocarbamol undergoes extensive metabolism. Isolated perfused rat liver studies have identified not only the glucuronide of the parent methocarbamol but also glucuronides of desmethyl-methocarbamol and four different hydroxylated metabolites in the bile. nih.gov This indicates that in rats, both O-demethylation and hydroxylation are significant pathways prior to extensive glucuronidation. nih.gov Research using radiolabeled methocarbamol (¹⁴C) confirmed that the resulting metabolites are excreted in the urine primarily as glucuronide and sulfate (B86663) conjugates. capes.gov.brnih.gov

Dog: The dog also metabolizes methocarbamol through dealkylation, hydroxylation, and subsequent conjugation. capes.gov.brnih.govnih.gov Like rats and humans, dogs excrete these metabolites in the urine as both glucuronic acid and sulfate conjugates. nih.govnih.gov Pharmacokinetic studies in dogs have shown that a single dose is cleared from the body in approximately three days, with the majority of the dose eliminated in the urine. hres.cadrugbank.com

Equine: In horses, methocarbamol is metabolized via dealkylation and hydroxylation, followed by conjugation to form glucuronides and sulfates. merckvetmanual.com A unique metabolic feature in horses is the detection of guaifenesin (B1672422) in plasma and urine after oral administration of methocarbamol, suggesting that first-pass metabolism is required for this conversion. merckvetmanual.com This pathway appears to be more prominent or specific to equines compared to other species studied. The sedative properties of methocarbamol and its metabolites mean their presence is regulated by equine sports organizations. merckvetmanual.com

Mouse: While specific, detailed studies on mouse metabolism of methocarbamol are less commonly cited in broader reviews, the general metabolic pathways are expected to follow the pattern of other rodents like the rat. This would involve hydroxylation, O-demethylation, and subsequent glucuronide conjugation. The precise quantitative differences in these pathways would require direct comparative studies, underscoring the need for accurate analytical methods that rely on standards like this compound.

The comparative data highlights the variability in drug metabolism across species, which is a critical consideration in preclinical drug development. The glucuronidation pathway is consistently important across the studied species, but the primary metabolites that undergo this conjugation can differ.

Table of Comparative Metabolites

| Species | Primary Phase I Pathways | Major Conjugation Pathway | Key Metabolites Identified | Unique Findings |

| Rat | O-Demethylation, Hydroxylation | Glucuronidation, Sulfation | Methocarbamol Glucuronide, Desmethyl-methocarbamol Glucuronide, Hydroxylated Metabolite Glucuronides capes.gov.brnih.gov | Seven distinct components, including multiple glucuronides, identified in bile from perfused liver studies. nih.gov |

| Dog | O-Demethylation, Hydroxylation | Glucuronidation, Sulfation | O-Desmethylmethocarbamol, p-Hydroxymethocarbamol (as conjugates) capes.gov.brnih.gov | Metabolites are excreted as both glucuronide and sulfate conjugates in urine. nih.gov |

| Equine | O-Demethylation, Hydroxylation | Glucuronidation, Sulfation | Guaifenesin (after oral dose), other glucuronide and sulfate conjugates merckvetmanual.com | Production of guaifenesin as a metabolite appears to be a distinctive feature. merckvetmanual.com |

| Mouse | Presumed: O-Demethylation, Hydroxylation | Presumed: Glucuronidation | Not specifically detailed in cited literature, but pathways are expected to be similar to rats. | Direct comparative studies are necessary to delineate specific metabolite profiles. |

Application of Methocarbamol D5 Beta D Glucuronide in Preclinical Pharmacokinetic Research Models

Research on Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models utilizing Stable Isotope Tracers

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to preclinical drug development. Stable isotope tracers, such as deuterated compounds, are invaluable in these studies as they can be differentiated from their endogenous or non-labeled counterparts by mass spectrometry. This allows for precise tracking and quantification of the drug and its metabolites.

In the context of ADME studies for methocarbamol (B1676395), Methocarbamol-d5 beta-D-Glucuronide is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its behavior during sample extraction, chromatography, and ionization is nearly identical to that of the endogenous methocarbamol glucuronide. This chemical similarity minimizes variability and enhances the accuracy and precision of the quantification of the non-labeled metabolite in biological samples such as plasma, urine, and bile.

Detailed Research Findings:

Table 1: Illustrative Pharmacokinetic Parameters of Methocarbamol Glucuronide in a Preclinical Rat Model

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 15.2 | µg/mL |

| Tmax (Time to Cmax) | 2.0 | hours |

| AUC (Area Under the Curve) | 75.8 | µg·h/mL |

| t1/2 (Half-life) | 3.5 | hours |

| CL/F (Apparent Clearance) | 0.13 | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | 0.65 | L/kg |

This table represents typical data that would be generated in a preclinical pharmacokinetic study and is for illustrative purposes only.

Quantitative Pharmacokinetic Modeling Approaches for Glucuronide Metabolites in Preclinical Species

Quantitative pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the time course of drug and metabolite concentrations in the body. For glucuronide metabolites, these models can help in understanding their formation, distribution, and elimination kinetics.

The accuracy of any PK model is highly dependent on the quality of the input data. The use of this compound as an internal standard ensures the generation of high-fidelity concentration-time data for methocarbamol glucuronide. This reliable data is then used to develop and validate sophisticated PK models that can simulate the metabolite's behavior under different conditions. These models can predict outcomes in different species or dosing regimens, thereby aiding in the translation of preclinical findings to clinical scenarios. nih.gov

Table 2: Key Parameters in a Two-Compartment Model for Methocarbamol Glucuronide

| Parameter | Description |

| kf | Formation rate constant of the glucuronide from the parent drug |

| k10 | Elimination rate constant of the glucuronide from the central compartment |

| k12 | Distribution rate constant from the central to the peripheral compartment |

| k21 | Distribution rate constant from the peripheral to the central compartment |

This table outlines key parameters used in a typical two-compartment pharmacokinetic model for a metabolite.

Investigation of Enterohepatic Recirculation Mechanisms of Glucuronide Conjugates in Preclinical Models

Enterohepatic recirculation is a process where drugs or their metabolites are excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation. Glucuronide conjugates are particularly prone to this phenomenon as they can be hydrolyzed back to the parent compound by β-glucuronidase enzymes present in the gut microbiota. nih.govscielo.org.mx This can lead to a secondary peak in the plasma concentration-time profile and prolong the drug's half-life. nih.gov

Detailed Research Findings:

In preclinical models such as bile-duct cannulated rats, the direct collection of bile allows for the quantification of excreted methocarbamol glucuronide. By comparing the pharmacokinetic profiles in intact versus bile-duct cannulated animals, the contribution of enterohepatic recirculation to the systemic exposure of methocarbamol can be determined. The use of this compound in such studies would facilitate the precise measurement of the glucuronide metabolite in the collected bile and plasma samples. nih.gov

Research on Bioanalytical Method Validation for Preclinical Pharmacokinetic Studies

Bioanalytical method validation is a regulatory requirement to ensure that a method used for the quantitative analysis of a drug or its metabolites in biological fluids is reliable and reproducible. biopharmaservices.comfda.gov The validation process assesses several parameters, including specificity, linearity, accuracy, precision, and stability. nih.govresearchgate.net

This compound plays a pivotal role as an internal standard in the validation of bioanalytical methods for methocarbamol glucuronide. Its use helps to correct for any potential loss of analyte during sample processing and for variations in instrument response. The key validation parameters are assessed to ensure the method's performance.

Table 3: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

This table summarizes the key parameters and typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Advanced Research Topics and Future Directions for Deuterated Glucuronide Metabolites

The Synergy of "Omics" in Conjugated Metabolite Research

The era of "omics" has revolutionized our understanding of biological systems by providing a global perspective on molecules like genes (genomics), proteins (proteomics), and metabolites (metabolomics). nih.govyoutube.commdpi.com The integration of these technologies is proving to be a powerful strategy in the investigation of conjugated metabolites.

Metabolomics, the comprehensive analysis of all metabolites in a biological system, offers a direct snapshot of physiological and pathological states. nih.govmdpi.com When combined with proteomics, which studies the entire set of proteins, researchers can correlate changes in metabolite levels with alterations in the enzymes responsible for their formation, such as UDP-glucuronosyltransferases (UGTs) in the case of glucuronide conjugates. mdpi.commdpi.com For instance, a multi-omics approach in studying the effects of chronic ethanol (B145695) administration revealed alterations in the glucuronidation pathway, highlighting the interplay between metabolic changes and protein expression. mdpi.com

This integrated approach allows for a more complete understanding of how genetic variations (genomics) can influence enzyme function (proteomics), ultimately affecting the profile of conjugated metabolites (metabolomics). By applying these "omics" technologies to the study of deuterated glucuronide metabolites, researchers can gain deeper insights into the disposition of drugs and their potential for inter-individual variability. nih.gov

Innovations in Isotopic Labeling for Enhanced Metabolite Tracing

Stable isotope labeling is a fundamental technique for tracing the metabolic fate of molecules within a biological system. nih.govnumberanalytics.com The use of deuterium (B1214612) (²H) and other stable isotopes like ¹³C and ¹⁵N allows researchers to follow a compound through various metabolic transformations. numberanalytics.comnih.govlabinsights.nl

Recent advancements in isotopic labeling strategies are enhancing the comprehensiveness of metabolite tracing. nih.gov These novel approaches move beyond simple labeling to more sophisticated methods that provide more detailed information about metabolic fluxes and pathway dynamics. numberanalytics.comnih.govnih.gov For example, the strategic placement of deuterium atoms within a molecule can provide insights into specific enzymatic reactions and potential kinetic isotope effects.

The development of new isotope-labeled internal standards is also crucial for accurate quantification in mass spectrometry-based metabolomics. acs.org These standards, which are chemically identical to the analyte but have a different mass due to the isotopic label, help to correct for variations in sample preparation and analysis. The combination of advanced labeling strategies and high-resolution analytical platforms is enabling more precise and detailed investigations into the metabolism of deuterated compounds.

Predicting Glucuronidation: The Power of Computational and In Silico Approaches

Computational and in silico modeling have emerged as indispensable tools in drug discovery and development, offering a cost-effective and rapid means to predict the metabolic fate of new chemical entities. annualreviews.orgnih.gov These approaches are particularly valuable for predicting glucuronidation, a major pathway for the elimination of many drugs. annualreviews.orgnih.govacs.org

Various in silico models are being developed to predict which sites on a molecule are most likely to undergo glucuronidation. oup.com These models often employ quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a compound with its metabolic activity. nih.govgrantome.com By analyzing the physicochemical properties of a molecule, such as lipophilicity and electronic characteristics, these models can estimate its potential as a substrate for specific UGT enzymes. oup.com

Furthermore, computational tools are being developed to predict the reactivity of metabolites, including glucuronide conjugates. mdpi.com This information is critical for assessing the potential for a metabolite to be pharmacologically active or to have toxic effects. The integration of in silico predictions with experimental data from in vitro and in vivo studies provides a more comprehensive understanding of a drug's metabolic profile. nih.govnih.gov Recent developments in deep learning and prompt engineering are further enhancing the predictive power of these in silico tools. oup.com

The Frontier of Analytical Platforms in Deuterated Metabolite Research

The advancement of analytical technologies is a driving force in the field of deuterated metabolite research. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of modern metabolomics, offering exceptional sensitivity and structural elucidation capabilities. jocpr.comdoe.gov

HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, provide highly accurate mass measurements, which are essential for the confident identification of metabolites and their isotopic variants. jocpr.comtandfonline.com The coupling of liquid chromatography (LC) with MS (LC-MS) is a powerful combination for separating and detecting metabolites in complex biological matrices. mdpi.com Recent studies have focused on mitigating the chromatographic deuterium effect, where deuterated compounds may have slightly different retention times than their non-deuterated counterparts, to ensure accurate data interpretation. acs.orgacs.org

NMR spectroscopy offers a non-destructive method for analyzing metabolites and can provide detailed structural information, including the precise location of isotopic labels. nih.govdntb.gov.ua The development of hybrid techniques, such as LC-MS/NMR, combines the strengths of both platforms to provide comprehensive metabolite identification. jocpr.com These emerging analytical platforms, along with sophisticated data analysis tools, are enabling researchers to delve deeper into the intricacies of deuterated metabolite research, paving the way for new discoveries in drug metabolism and disposition. nih.govdoi.org

Q & A

Q. What analytical methods are recommended for quantifying Methocarbamol-d5 beta-D-Glucuronide in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging the deuterated isotope (d5) as an internal standard to correct for matrix effects and ionization variability. Ensure chromatographic separation using reversed-phase columns (e.g., C18) to resolve the glucuronide from its aglycone and other metabolites. Calibration curves should span physiologically relevant concentrations (e.g., 1–1000 ng/mL), validated for precision (<15% RSD) and accuracy (85–115%) .

Q. How does beta-D-glucuronidation influence the pharmacokinetics of Methocarbamol?

Methodological Answer: Beta-D-glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), increases Methocarbamol's hydrophilicity, facilitating renal excretion. To study this, incubate Methocarbamol with human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) and quantify the glucuronide using LC-MS/MS. Include controls with β-glucuronidase to confirm conjugate formation .

Q. What in vitro models are suitable for investigating this compound uptake and excretion?

Methodological Answer: Isolated rat hepatocytes or polarized cell lines (e.g., MDCK-II expressing OATP transporters) can model hepatic uptake and biliary excretion. Pre-incubate cells with inhibitors (e.g., probenecid for OATs) to identify transport mechanisms. Measure intracellular accumulation and apical efflux over time, normalizing to protein content .

Advanced Research Questions

Q. How can researchers design experiments to assess enterohepatic recirculation of this compound?

Methodological Answer: Combine in vivo and in vitro approaches:

Q. How should researchers resolve discrepancies in glucuronide quantification across studies?

Methodological Answer:

- Sample Stability: Confirm glucuronide integrity by comparing fresh vs. frozen-thawed samples; instability may arise from endogenous β-glucuronidase activity. Add inhibitors like saccharolactone during collection.

- Cross-Reactivity: Validate assays against structurally similar glucuronides (e.g., estradiol-17β-glucuronide) to ensure specificity. Use high-resolution MS to distinguish isobaric interferences .

Q. What strategies optimize detection of low-abundance this compound in complex matrices?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) enhances recovery.

- Ionization Efficiency: Employ electrospray ionization (ESI) in negative mode, optimizing source parameters (e.g., capillary voltage, desolvation temperature).

- Data Acquisition: Use scheduled multiple reaction monitoring (MRM) to improve sensitivity and reduce noise .

Q. How do transport mechanisms of this compound compare to other glucuronides?

Methodological Answer: Perform competitive uptake assays in hepatocytes or transfected cells:

- Co-incubate with prototypic substrates (e.g., estradiol-17β-glucuronide for OATPs, taurocholate for NTCP).

- Quantify inhibition kinetics (IC₅₀ values) to identify overlapping transporter affinities. Compare results with siRNA-mediated transporter knockdowns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.